molecular formula C7H3IN2O2 B011657 2-Iodo-5-nitrobenzonitrile CAS No. 101421-15-2

2-Iodo-5-nitrobenzonitrile

Cat. No. B011657
CAS RN: 101421-15-2
M. Wt: 274.02 g/mol
InChI Key: NMCINXJWGZFGMR-UHFFFAOYSA-N
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Description

2-Iodo-5-nitrobenzonitrile (CAS No.: 101421-15-2) is a chemical compound with the molecular formula C7H3IN2O2 and a molecular weight of 274.02 g/mol . It falls within the class of organic compounds known as benzonitriles . This compound is primarily used for research purposes and is not intended for human use or patient treatment .


Physical And Chemical Properties Analysis

  • Solubility : The solubility of 2-Iodo-5-nitrobenzonitrile varies depending on the solvent. Researchers should select an appropriate solvent for preparing stock solutions based on its solubility profile .
  • Storage : Proper storage conditions are crucial to maintain compound stability. It is recommended to store the compound at room temperature (RT) or at -20°C or -80°C, depending on the storage period .
  • Formulation : Researchers may need to formulate 2-Iodo-5-nitrobenzonitrile for in vivo experiments. Calculating dosages and selecting suitable solvents (e.g., DMSO, Tween 80, ddH2O) are essential steps .

Scientific Research Applications

Organic Synthesis

2-Iodo-5-nitrobenzonitrile: is a valuable compound in organic synthesis, particularly in the construction of complex molecules. It serves as an electrophile in coupling reactions and can be used to introduce iodine and nitro groups into organic frameworks. These functionalities are pivotal in creating compounds with potential pharmacological activities .

Pharmaceutical Research

In pharmaceutical research, 2-Iodo-5-nitrobenzonitrile is utilized as an intermediate in the synthesis of various drugs. Its transformation into different derivatives allows for the development of new medicinal compounds, including potential treatments for cancer and inflammatory diseases .

Material Science

This compound finds applications in material science due to its ability to act as a precursor for the synthesis of organic semiconductors and other electronic materials. Its incorporation into polymers and small molecules can alter their electronic properties, making them suitable for use in devices like organic light-emitting diodes (OLEDs) .

Analytical Chemistry

2-Iodo-5-nitrobenzonitrile: is used in analytical chemistry as a standard or reference compound in various spectroscopic and chromatographic techniques. Its distinct chemical structure allows for accurate calibration and method development in the analysis of complex mixtures .

Biochemistry

In biochemistry, the compound’s derivatives are explored for their interactions with biological macromolecules. Studies have investigated its metabolism and transformation within living systems, providing insights into the biochemical pathways and potential toxicological effects .

Environmental Impact Studies

Environmental studies utilize 2-Iodo-5-nitrobenzonitrile to assess its behavior and fate in the environment. Research focuses on its biodegradation, potential bioaccumulation, and the effects on ecosystems to ensure safe industrial and laboratory practices .

Industrial Applications

Industrially, 2-Iodo-5-nitrobenzonitrile is involved in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and stability under various conditions make it a versatile building block in the production of a wide range of industrial products .

Safety And Hazards

As with any chemical compound, safety precautions are necessary. Researchers should handle 2-Iodo-5-nitrobenzonitrile in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Detailed safety data can be found in the Safety Data Sheet (SDS) provided by suppliers .

properties

IUPAC Name

2-iodo-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCINXJWGZFGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593537
Record name 2-Iodo-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-nitrobenzonitrile

CAS RN

101421-15-2
Record name 2-Iodo-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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